molecular formula C5H9NO3 B3030502 N-Methoxy-N-methyl-2-oxopropanamide CAS No. 914220-85-2

N-Methoxy-N-methyl-2-oxopropanamide

Cat. No.: B3030502
CAS No.: 914220-85-2
M. Wt: 131.13 g/mol
InChI Key: KYWNYNLFHKXQKJ-UHFFFAOYSA-N
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Safety and Hazards

N-Methoxy-N-methyl-2-oxopropanamide is intended for research and development use only . It’s not intended for medicinal, household, or other uses . The specific safety precautions and hazard statements for this compound are not provided in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methyl-2-oxopropanamide can be synthesized through the diazotization reaction of N-methoxy-N-methylacetamide methanesulfonic acid . The process involves reacting N-methoxy-N-methylacetamide with sodium nitrite, followed by the addition of an acid to yield the target compound. The reaction is then purified to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-oxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-oxopropanamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylacetamide
  • N-Methoxy-N-methylformamide
  • N-Methoxy-N-methylbutanamide

Uniqueness

N-Methoxy-N-methyl-2-oxopropanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its methoxy and methyl groups provide steric and electronic effects that influence its reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

N-methoxy-N-methyl-2-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)5(8)6(2)9-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWNYNLFHKXQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652221
Record name N-Methoxy-N-methyl-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-85-2
Record name N-Methoxy-N-methyl-2-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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